N-(2,3-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
CAS No.: 663168-46-5
Cat. No.: VC21523844
Molecular Formula: C18H18N2O4S
Molecular Weight: 358.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 663168-46-5 |
|---|---|
| Molecular Formula | C18H18N2O4S |
| Molecular Weight | 358.4g/mol |
| IUPAC Name | N-(2,3-dimethylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C18H18N2O4S/c1-12-6-5-8-15(13(12)2)19-17(21)10-11-20-18(22)14-7-3-4-9-16(14)25(20,23)24/h3-9H,10-11H2,1-2H3,(H,19,21) |
| Standard InChI Key | LFLQZNHXEPIVKW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C |
| Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O)C |
Introduction
N-(2,3-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide is a complex organic compound belonging to the class of substituted amides. It features a benzisothiazole moiety, which is known for its biological activity, particularly in medicinal chemistry. The presence of a dioxido group and a dimethylphenyl substituent further enhances its chemical properties and potential applications .
Synthesis and Preparation
The synthesis of N-(2,3-dimethylphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide typically involves several steps in organic chemistry. These steps may require specific conditions such as temperature control, solvent choice (e.g., dimethylformamide or dichloromethane), and catalysts (e.g., triethylamine). Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are typically employed to confirm the structure of the synthesized compound.
Potential Applications
This compound has potential applications in pharmaceutical development due to its complex structure and the presence of a benzisothiazole moiety, which is known for its biological activity. It may be studied for various therapeutic uses, although specific applications are not widely documented in the available literature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume